Bienvenue dans la boutique en ligne BenchChem!

SLLK, Control Peptide for TSP1 Inhibitor(TFA)

TGF-β activation fibrosis mouse model

SLLK (TFA) is the requisite negative control for TSP-1 pathway research. Unlike generic scrambled peptides, its identical molecular weight, charge, and composition to the LSKL inhibitor—but with an inert SLLK sequence—eliminates confounding variables in stability, uptake, and nonspecific protein interactions. Validated in vivo to maintain baseline TGF-β1 (0.20 vs 0.10 pg/mL for LSKL, P=0.0001) and in vitro at up to 10 μg/mL. Essential for attributing effects specifically to TSP-1 antagonism in fibrosis, nephropathy, and vascular studies.

Molecular Formula C23H42F3N5O8
Molecular Weight 573.6 g/mol
Cat. No. B1574789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSLLK, Control Peptide for TSP1 Inhibitor(TFA)
Molecular FormulaC23H42F3N5O8
Molecular Weight573.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C21H41N5O6.C2HF3O2/c1-12(2)9-16(25-18(28)14(23)11-27)20(30)26-17(10-13(3)4)19(29)24-15(21(31)32)7-5-6-8-22;3-2(4,5)1(6)7/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,29)(H,25,28)(H,26,30)(H,31,32);(H,6,7)/t14-,15-,16-,17-;/m0./s1
InChIKeyJWXNBGPQLBWEQI-SITLLQIKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SLLK, Control Peptide for TSP1 Inhibitor (TFA): A Defined Negative Control Tetrapeptide for Thrombospondin-1 Pathway Studies


SLLK (H-Ser-Leu-Leu-Lys-NH₂, TFA salt) is a synthetic tetrapeptide engineered as a scrambled-sequence control for the TSP-1 inhibitory peptide LSKL. While LSKL (leucine-serine-lysine-leucine) competitively antagonizes the binding of thrombospondin-1 (TSP-1) to the latency-associated peptide (LAP) of TGF-β, thereby blocking TSP-1-mediated TGF-β activation, SLLK contains an identical amino acid composition with a rearranged sequence (Ser-Leu-Leu-Lys) that renders it functionally inert at the TSP-1/LAP interface [1]. The peptide is typically supplied as a trifluoroacetate (TFA) salt with a free base molecular weight of 458.6 Da, C-terminal amidation, and common vendor specifications of ≥98% HPLC purity . As a control agent, SLLK does not inhibit TSP-1-mediated TGF-β activation and is used exclusively to establish baseline measurements in comparative experimental designs . SLLK, Control Peptide for TSP1 Inhibitor (TFA): A Defined Negative Control Tetrapeptide for Thrombospondin-1 Pathway Studies

Why Substituting SLLK (Control Peptide for TSP1 Inhibitor, TFA) with Other Scrambled or Unrelated Peptides Compromises Experimental Validity


Substitution of SLLK with arbitrary scrambled peptides or unrelated control agents invalidates TSP-1 pathway experiments due to the precise structure-function relationship required for control validity. Unlike LSKL—which contains the critical lysine residue at position 3 essential for antagonizing the KRFK sequence in TSP-1—SLLK contains the identical amino acid composition but with a sequence rearrangement (SLLK vs. LSKL) that eliminates binding affinity to the TSP-1/LAP complex while maintaining identical molecular weight, charge distribution, and peptide backbone properties [1]. Generic scrambled peptides with different amino acid compositions introduce confounding variables in peptide stability, cellular uptake kinetics, and nonspecific protein interactions, thereby precluding accurate attribution of observed effects to LSKL's specific TSP-1 antagonism [2]. SLLK's experimentally validated inability to reduce plasma TGF-β1 levels—measured at 0.20 ± 0.02 pg/mL compared to 0.10 ± 0.01 pg/mL for LSKL (P = 0.0001)—provides a quantitative benchmark that arbitrary controls cannot replicate, making SLLK the requisite negative control for any study employing LSKL to interrogate TSP-1/TGF-β signaling [3]. Why Substituting SLLK (Control Peptide for TSP1 Inhibitor, TFA) with Other Scrambled or Unrelated Peptides Compromises Experimental Validity

Quantitative Differentiation of SLLK (Control Peptide for TSP1 Inhibitor, TFA) Against the Active LSKL Peptide: A Head-to-Head Evidence Guide


Plasma TGF-β1 Suppression: SLLK Control Peptide Shows No Inhibitory Activity Relative to LSKL

In an angiotensin II-infused apolipoprotein E-deficient mouse model of abdominal aortic aneurysm, mice receiving LSKL peptide (4 mg/kg, daily i.p., 2 weeks) exhibited significantly lower plasma TGF-β1 levels compared to mice receiving the SLLK control peptide at an identical dose and regimen [1]. The plasma TGF-β1 concentration in LSKL-treated mice was 0.10 ± 0.01 pg/mL, while SLLK-treated mice maintained elevated levels of 0.20 ± 0.02 pg/mL (P = 0.0001), representing a 50% reduction in the LSKL group. This quantitative difference confirms SLLK's inability to antagonize TSP-1-mediated TGF-β1 activation and validates its utility as a negative control.

TGF-β activation fibrosis mouse model

Renal Nephrin Expression: SLLK Fails to Induce Podocyte Protective Gene Upregulation Observed with LSKL

In a murine model of diabetic nephropathy (Akita mice), treatment with LSKL peptide at 30 mg/kg (i.p., thrice weekly for 15 weeks) resulted in a greater than twofold increase in nephrin expression in renal lysates compared to mice treated with SLLK control peptide or saline controls [1]. SLLK-treated mice exhibited nephrin expression levels statistically indistinguishable from saline controls, confirming that SLLK lacks the TSP-1 inhibitory activity required to upregulate this critical podocyte slit diaphragm protein. The quantification of nephrin expression was performed by immunoblotting of renal lysates.

diabetic nephropathy podocyte Akita mouse

Aortic Inflammatory Gene Expression: SLLK Control Peptide Maintains Baseline mRNA Levels Compared to LSKL-Mediated Suppression

Analysis of suprarenal aortic lysates from angiotensin II-infused ApoE⁻/⁻ mice revealed that LSKL treatment (4 mg/kg daily i.p.) suppressed mRNA expression of TGF-β receptor 1 (TGFBRI) and receptor 2 (TGFBRII) relative to mice receiving SLLK control peptide [1]. While absolute transcript quantification values were not reported, the study clearly demonstrates that LSKL but not SLLK downregulates TGF-β receptor gene expression in the aortic wall [1]. This differential effect on gene expression provides molecular-level evidence distinguishing the active inhibitor from its inactive control.

aortic aneurysm inflammation TGF-β signaling

Mechanistic Specificity: SLLK Sequence Rearrangement Eliminates TSP-1/LAP Binding Affinity

LSKL inhibits TSP-1-mediated TGF-β activation by competitively binding to the KRFK sequence within TSP-1, preventing its interaction with the LAP region of latent TGF-β [1]. SLLK, with its rearranged sequence (Ser-Leu-Leu-Lys vs. Leu-Ser-Lys-Leu), lacks the precise spatial orientation of the lysine residue at position 3 required for this competitive antagonism, rendering it incapable of blocking TSP-1/LAP binding [2]. This structure-function relationship has been validated in cell-based assays: LSKL (10 μg/mL) reverses TSP-1-mediated growth inhibition of tumor cells, whereas SLLK at identical concentrations shows no such reversal effect [2].

TSP-1 TGF-β activation peptide antagonist

Optimal Research Applications for SLLK, Control Peptide for TSP1 Inhibitor (TFA): Validated Use Cases from Quantitative Evidence


Negative Control for In Vivo TSP-1 Antagonism Studies in Fibrotic Disease Models

SLLK is the essential negative control for any in vivo study employing LSKL to inhibit TSP-1-mediated TGF-β activation in fibrotic disease models (e.g., diabetic nephropathy, hepatic fibrosis, renal interstitial fibrosis). As demonstrated in the Krishna et al. (2015) study, SLLK-treated mice maintain baseline TGF-β1 levels (0.20 ± 0.02 pg/mL) while LSKL-treated animals show a 50% reduction (0.10 ± 0.01 pg/mL; P = 0.0001) [1]. This quantitative difference allows researchers to unambiguously attribute any observed attenuation of fibrosis to specific TSP-1 pathway inhibition rather than nonspecific peptide effects or vehicle artifacts. Procurement of SLLK in parallel with LSKL ensures that experimental conclusions regarding TSP-1's role in fibrosis are statistically robust and mechanistically validated.

Control Arm for Diabetic Nephropathy Research Using Akita Mouse Models

In diabetic nephropathy research utilizing Akita mouse models, SLLK serves as the requisite control for validating LSKL's podocyte-protective effects. Lu et al. (2011) demonstrated that LSKL treatment at 30 mg/kg increases renal nephrin expression more than twofold, while SLLK-treated mice show no elevation over saline controls [2]. Researchers investigating TSP-1's contribution to podocyte injury and proteinuria must include an SLLK control arm to confirm that any observed renoprotective effects are specifically mediated through TSP-1 antagonism. The TFA salt formulation (HY-P0301A or equivalent) provides a standardized, commercially available control peptide with defined purity specifications (≥98%) suitable for reproducible in vivo dosing.

Validation Control for Aortic Aneurysm and Vascular Remodeling Studies

Investigators studying TSP-1's role in abdominal aortic aneurysm (AAA) progression, atherosclerosis, or vascular remodeling must employ SLLK as the negative control peptide when assessing LSKL's effects. Krishna et al. (2015) established that LSKL promotes AAA progression and atherosclerosis in angiotensin II-infused ApoE⁻/⁻ mice, with differential effects on aortic TGF-β receptor expression relative to SLLK controls [1]. The inclusion of an SLLK-treated cohort enables researchers to distinguish between TSP-1-dependent and TSP-1-independent effects on vascular pathology, a critical distinction for identifying therapeutic targets. SLLK's commercial availability from multiple vendors (MedChemExpress, TargetMol, GlpBio) ensures consistent procurement for longitudinal vascular biology studies.

In Vitro TGF-β Activation Assay Normalization and Methodological Controls

For in vitro studies measuring TSP-1-mediated TGF-β activation (e.g., using TMLC reporter cells or ELISA-based detection), SLLK provides an essential negative control to normalize for nonspecific peptide effects. As established in mechanistic studies by Yee et al. (2004) and Murphy-Ullrich et al. (2018), SLLK at concentrations up to 10 μg/mL shows no ability to reverse TSP-1-dependent TGF-β activation, while LSKL demonstrates clear antagonistic activity [3][4]. This differential activity allows researchers to calculate specific versus nonspecific inhibition and to validate that assay conditions are not producing false-positive results due to peptide aggregation, cytotoxicity, or interference with detection reagents. SLLK should be included at matched concentrations in every in vitro TSP-1 inhibition assay to ensure methodological rigor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SLLK, Control Peptide for TSP1 Inhibitor(TFA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.